molecular formula C16H19NO4 B2616057 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide CAS No. 1396810-15-3

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide

Cat. No. B2616057
CAS RN: 1396810-15-3
M. Wt: 289.331
InChI Key: QVCROOGTTOKNCJ-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide” is a complex organic compound that contains a furan ring. Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations .


Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The exact molecular structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Neolignans and Furan Derivatives in Plant Extracts

  • Studies on Caryodaphnopsis baviensis and Caryodaphnopsis tonkinensis have identified neolignans and furan derivatives. These compounds, including various eupomatenoids and benzo[b]furans, have potential applications in natural product chemistry and could be explored for their bioactive properties. The research underscores the diversity of compounds in plant extracts and their potential utility in developing new pharmaceuticals or chemical agents (Anh et al., 1997); (Anh et al., 1996).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

  • A novel series of 3-arylaminobenzofuran derivatives was evaluated for antiproliferative activity against cancer cells, showing potential as anticancer agents due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. This highlights the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Biosensor Applications

  • Research into biosensors using furan derivatives for the electrocatalytic determination of biomolecules, such as glutathione, demonstrates the utility of these compounds in developing sensitive and selective analytical tools for clinical and biochemical analysis (Karimi-Maleh et al., 2014).

Biobased Polyesters from Furan Derivatives

  • The enzymatic synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, as building blocks for sustainable materials, shows the role of furan compounds in advancing green chemistry and materials science. This research contributes to the development of environmentally friendly and renewable materials (Jiang et al., 2014).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11(2)21-14-5-3-12(4-6-14)16(19)17-9-15(18)13-7-8-20-10-13/h3-8,10-11,15,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCROOGTTOKNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide

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